Functional CD73 Inhibition in Intact Human Urinary Tract Epithelial Cells: MethADP vs. Untreated Control
In a direct head-to-head cellular assay using A498 and RT4 human urinary tract epithelial cells, MethADP (AMP-CP) at a concentration of 20 μM significantly suppressed CD73-mediated adenosine formation. The treated group produced 0.96 ± 0.96 μM adenosine, whereas the untreated control group generated 9.6 ± 1.5 μM adenosine, a reduction of 90.0% [1]. Furthermore, at a concentration of 100 μM, MethADP completely abolished adenosine formation, reducing it to undetectable levels [1]. This demonstrates robust, on-target functional inhibition in a physiologically relevant cellular context.
| Evidence Dimension | CD73-mediated adenosine formation |
|---|---|
| Target Compound Data | 0.96 ± 0.96 μM (at 20 μM MethADP) |
| Comparator Or Baseline | Untreated control: 9.6 ± 1.5 μM |
| Quantified Difference | 90.0% reduction |
| Conditions | A498 and RT4 human urinary tract epithelial cells, 20 μM MethADP, assayed for adenosine formation |
Why This Matters
This data confirms MethADP's high efficacy in a cellular model, providing a reliable benchmark for researchers studying CD73 function in epithelial and cancer biology.
- [1] Mohlin C, et al. Studies of the extracellular ATP-adenosine pathway in human urinary tract epithelial cells. Pharmacology. 2009;84(4):196-202. View Source
